Ac-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu-Gln-OH

Descripción

BenchChem offers high-quality Ac-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu-Gln-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ac-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu-Gln-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-amino-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H92N12O25/c1-6-34(4)55(77-59(95)42(22-27-53(88)89)70-56(92)39(19-24-50(82)83)71-61(97)45(30-36-11-8-7-9-12-36)76-63(99)47(32-54(90)91)68-35(5)79)65(101)78-28-10-13-48(78)64(100)72-41(21-26-52(86)87)57(93)69-40(20-25-51(84)85)58(94)75-46(31-37-14-16-38(80)17-15-37)62(98)74-44(29-33(2)3)60(96)73-43(66(102)103)18-23-49(67)81/h7-9,11-12,14-17,33-34,39-48,55,80H,6,10,13,18-32H2,1-5H3,(H2,67,81)(H,68,79)(H,69,93)(H,70,92)(H,71,97)(H,72,100)(H,73,96)(H,74,98)(H,75,94)(H,76,99)(H,77,95)(H,82,83)(H,84,85)(H,86,87)(H,88,89)(H,90,91)(H,102,103)/t34-,39+,40+,41+,42+,43+,44+,45+,46+,47+,48+,55+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEAUQSWIFZNYCL-SICDHTDVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H92N12O25 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1453.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to Elucidating the Mechanism of Action of Novel Peptides: A Case Study of Ac-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu-Gln-OH

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction

The field of peptide therapeutics is undergoing a significant renaissance, driven by advancements in peptide synthesis, delivery technologies, and a deeper understanding of their biological roles.[1][2] Peptides offer a unique therapeutic modality, bridging the gap between small molecules and large biologics, with high specificity and lower off-target toxicity.[3] The peptide Ac-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu-Gln-OH, hereafter referred to as Pep-11, is a novel sequence with therapeutic potential. This guide provides a comprehensive framework for elucidating the mechanism of action (MoA) of Pep-11, from initial characterization to in-depth signaling pathway analysis. The methodologies outlined herein are designed to be broadly applicable to the study of other novel peptide candidates.

Part 1: Physicochemical Characterization and In Silico Analysis of Pep-11

A thorough understanding of a peptide's physicochemical properties is foundational to any MoA study. These properties influence its solubility, stability, and potential interactions with biological membranes and receptors.

1.1. Amino Acid Composition and Properties

Pep-11 is an acetylated undecapeptide with a C-terminal glutamine amide. The sequence is rich in acidic residues (Asp, Glu), which are negatively charged at physiological pH, suggesting good aqueous solubility.[4][5] The presence of hydrophobic residues (Phe, Ile, Leu, Pro) provides amphipathicity, which may be crucial for receptor binding and membrane interactions.[6]

| Amino Acid | Three-Letter Code | One-Letter Code | Side Chain Property |

| Aspartic Acid | Asp | D | Acidic, Polar |

| Phenylalanine | Phe | F | Aromatic, Hydrophobic |

| Glutamic Acid | Glu | E | Acidic, Polar |

| Isoleucine | Ile | I | Aliphatic, Hydrophobic |

| Proline | Pro | P | Cyclic, Hydrophobic |

| Tyrosine | Tyr | Y | Aromatic, Polar |

| Leucine | Leu | L | Aliphatic, Hydrophobic |

| Glutamine | Gln | Q | Polar, Uncharged |

1.2. In Silico Prediction of Biological Activity

Prior to extensive wet-lab experimentation, in silico tools can provide valuable hypotheses regarding the potential function of Pep-11.

-

Peptide Databases and Prediction Servers: Numerous online tools can screen Pep-11 against databases of known bioactive peptides to identify sequence homology and predict potential activities such as antimicrobial, antihypertensive, or cell-penetrating properties.

-

Molecular Docking Simulations: If a putative receptor is identified through homology searching or other means, molecular docking can be employed to predict the binding mode and affinity of Pep-11 to its target. This can guide site-directed mutagenesis studies to identify key binding residues.

Part 2: Elucidating the Molecular Target and Cellular Effects

The cornerstone of any MoA study is the identification of the peptide's direct molecular target and its subsequent effects on cellular physiology.

2.1. Target Identification Strategies

Identifying the specific receptor or protein that Pep-11 interacts with is a critical step. Several unbiased approaches can be employed:

-

Affinity Chromatography-Mass Spectrometry: A biotinylated version of Pep-11 can be synthesized and immobilized on streptavidin beads. These beads are then incubated with cell lysates. Proteins that bind to the peptide are "pulled down," eluted, and identified by mass spectrometry.

-

Yeast Two-Hybrid Screening: This genetic method can identify protein-protein interactions. Pep-11 can be used as "bait" to screen a library of "prey" proteins to identify binding partners.

-

Phage Display: A library of peptides or proteins is expressed on the surface of bacteriophages. This library can be panned against a target of interest to identify binding partners.[1]

2.2. Receptor Binding Assays

Once a putative receptor is identified, binding assays are essential to quantify the interaction between Pep-11 and its target.

-

Radioligand Binding Assay: A radiolabeled version of Pep-11 is used to determine the binding affinity (Kd) and the number of binding sites (Bmax) on cells or membranes expressing the receptor.

Experimental Protocol: Radioligand Binding Assay

-

Cell Culture: Culture cells expressing the putative receptor to an appropriate density.

-

Membrane Preparation: Harvest cells and prepare a crude membrane fraction by homogenization and centrifugation.

-

Binding Reaction: Incubate the membranes with increasing concentrations of radiolabeled Pep-11 in the presence (non-specific binding) or absence (total binding) of a high concentration of unlabeled Pep-11.

-

Separation: Separate bound from free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Determine specific binding by subtracting non-specific from total binding and analyze the data using Scatchard analysis to calculate Kd and Bmax.

2.3. Cell-Based Functional Assays

Cell-based assays are crucial for understanding the physiological consequences of Pep-11 binding to its receptor. The choice of assay will depend on the nature of the identified receptor.

-

Second Messenger Assays: If the receptor is a G-protein coupled receptor (GPCR), assays to measure changes in intracellular cyclic AMP (cAMP) or calcium levels can be performed.

-

Reporter Gene Assays: These assays are used to measure the activation of specific transcription factors and signaling pathways. A reporter gene (e.g., luciferase) is placed under the control of a promoter that is activated by the signaling pathway of interest.

-

Cell Proliferation and Viability Assays: Assays such as the MTT or CellTiter-Glo assay can determine if Pep-11 has a mitogenic or cytotoxic effect on cells.

-

Wound Healing/Migration Assays: If Pep-11 is hypothesized to be involved in tissue repair, a scratch assay can be used to assess its effect on cell migration.

Part 3: Delineating the Downstream Signaling Pathway

Once the initial cellular effects of Pep-11 are established, the next step is to map the intracellular signaling cascade that mediates these effects.

3.1. Phospho-Protein Profiling

Many signaling pathways are regulated by protein phosphorylation.

-

Western Blotting: This technique can be used to probe for the phosphorylation of specific proteins known to be involved in the hypothesized signaling pathway (e.g., Akt, ERK, JNK).

-

Phospho-Kinase Antibody Arrays: These arrays allow for the simultaneous detection of the phosphorylation status of a large number of kinases, providing a broad overview of the signaling pathways activated by Pep-11.

3.2. Gene Expression Analysis

Changes in gene expression are often a downstream consequence of signaling pathway activation.

-

Quantitative Real-Time PCR (qRT-PCR): This method is used to measure changes in the mRNA levels of specific genes of interest.

-

RNA-Sequencing (RNA-Seq): This high-throughput sequencing method provides a global view of the changes in the transcriptome in response to Pep-11 treatment.

Workflow for Elucidating the Signaling Pathway of a Novel Peptide

Caption: A generalized workflow for determining the mechanism of action of a novel peptide.

Part 4: In Vivo Validation and Preclinical Development

The ultimate validation of a peptide's mechanism of action and therapeutic potential requires in vivo studies.

4.1. Animal Models of Disease

The choice of animal model will depend on the hypothesized therapeutic application of Pep-11. For example, if Pep-11 is thought to have anti-inflammatory properties, a model of inflammatory disease such as collagen-induced arthritis in mice would be appropriate.

4.2. Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

-

Pharmacokinetics: These studies determine the absorption, distribution, metabolism, and excretion (ADME) of Pep-11 in vivo. This information is crucial for determining the appropriate dosing regimen.

-

Pharmacodynamics: These studies correlate the concentration of Pep-11 at the site of action with its pharmacological effect.

Signaling Pathway Diagram for a Hypothetical Mechanism of Action

Caption: A hypothetical signaling pathway for Pep-11 mediated through a Gαq-coupled GPCR.

Elucidating the mechanism of action of a novel peptide like Ac-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu-Gln-OH is a multi-faceted process that requires a combination of in silico, in vitro, and in vivo approaches. The framework presented in this guide provides a systematic and robust strategy for characterizing the biological activity of new peptide entities, a critical step in their development as next-generation therapeutics.

References

- N/A

-

Silva, J. P., et al. (2019). The peptide Glu-His-Ile-Pro-Ala binds fibrinogen and inhibits platelet aggregation and adhesion to fibrinogen and vitronectin. PubMed. [Link]

-

Nongonierma, A. B., & FitzGerald, R. J. (2018). In Silico Approaches Applied to the Study of Peptide Analogs of Ile-Pro-Ile in Relation to Their Dipeptidyl Peptidase IV Inhibitory Properties. Frontiers in Endocrinology. [Link]

-

Murota, K., & Nakamura, Y. (2021). Functions and absorption of bioactive peptides in small intestine. Food & Function. [Link]

-

Kim, J. Y., et al. (2014). Tastes and Structures of Bitter Peptide, Asparagine-Alanine-Leucine-Proline-Glutamate, and Its Synthetic Analogues. ResearchGate. [Link]

- N/A

-

Al-Azzam, W., et al. (2022). Strategies for Improving Peptide Stability and Delivery. MDPI. [Link]

-

Nowicka, D., & Chilicka, K. (2024). Peptides and Their Mechanisms of Action in the Skin. ResearchGate. [Link]

- N/A

- N/A

- N/A

-

Wimley, W. C. (2010). Describing the mechanism of antimicrobial peptide action with the interfacial activity model. ACS Publications. [Link]

-

Wikipedia. (n.d.). Amino acid. Wikipedia. [Link]

- N/A

-

Jakubczyk, A., et al. (2023). Recent Advances in In Vitro and In Vivo Studies of Antioxidant, ACE-Inhibitory and Anti-Inflammatory Peptides from Legume Protein Hydrolysates. MDPI. [Link]

-

Li, Y., et al. (2024). A Review of Antimicrobial Peptides: Structure, Mechanism of Action, and Molecular Optimization Strategies. MDPI. [Link]

-

AAPPTec. (n.d.). Cosmetic Peptides. AAPPTec. [Link]

- N/A

- N/A

- N/A

-

Muttenthaler, M., et al. (2021). Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation. Chemical Reviews. [Link]

- N/A

-

Guest, E. J., et al. (2021). Rapid and accurate structure-based therapeutic peptide design using GPU accelerated thermodynamic integration. bioRxiv. [Link]

- N/A

- N/A

- N/A

- N/A

- N/A

-

Technology Networks. (2025). Essential Amino Acids: Chart, Abbreviations and Structure. Technology Networks. [Link]

- N/A

- N/A

-

Lau, J. L., & Dunn, M. K. (2018). Therapeutic peptides: current applications and future directions. Nature Reviews Drug Discovery. [Link]

- N/A

Sources

- 1. mdpi.com [mdpi.com]

- 2. Therapeutic peptides: current applications and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rapid and accurate structure-based therapeutic peptide design using GPU accelerated thermodynamic integration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amino acid - Wikipedia [en.wikipedia.org]

- 5. technologynetworks.com [technologynetworks.com]

- 6. mdpi.com [mdpi.com]

Binding affinity of Ac-Hirudin(54-65) to human alpha-thrombin

Technical Guide: Binding Affinity of Ac-Hirudin(54-65) to Human -Thrombin

Executive Summary

Ac-Hirudin(54-65) is a synthetic dodecapeptide derived from the C-terminal tail of hirudin, the potent anticoagulant from the medicinal leech (Hirudo medicinalis). Unlike the full-length protein, which blocks the active site of thrombin, this fragment binds exclusively to the Anion-Binding Exosite I (ABE-I) .

This interaction is critical for researchers because it allows for the selective inhibition of thrombin’s fibrinogen-clotting activity without blocking the catalytic active site for small substrates. The binding affinity is heavily dependent on the post-translational sulfation of Tyrosine-63 .

-

Unsulfated Ac-Hirudin(54-65): Moderate affinity (

). -

Sulfated Ac-Hirudin(54-65) (Hirugen): High affinity (

).

Molecular Mechanism of Interaction

The binding of Ac-Hirudin(54-65) to human

Structural Determinants[1][2][3][4]

-

Electrostatic Interface: The peptide is highly acidic (rich in Glu/Asp residues). It interacts with the highly basic Exosite I on the thrombin surface (Arg73, Arg75, Arg77, Lys149).

-

Hydrophobic Anchor (Tyr63): The residue Tyr63 (or sulfated Tyr63) inserts into a hydrophobic pocket near the exosite. Sulfation of this tyrosine creates a critical salt bridge with Lys81 of thrombin, increasing affinity by approximately 100-fold.

-

Allosteric Effect: Binding to Exosite I induces subtle conformational changes in the active site (allostery), but its primary mode of action is steric hindrance of macromolecular substrates (fibrinogen, PAR-1) rather than direct active-site occlusion.

Interaction Diagram

Figure 1: Mechanistic pathway of Ac-Hirudin(54-65) blocking Fibrinogen binding via Exosite I occupancy.

Quantitative Binding Data

The following table summarizes the binding constants derived from surface plasmon resonance (SPR) and fluorescence polarization (FP) studies.

| Parameter | Unsulfated Ac-Hirudin(54-65) | Sulfated Ac-Hirudin(54-65) | Notes |

| ~10 µM | 20 -- 30 nM | Sulfation improves affinity by >300-fold. | |

| Electrostatic steering accelerates on-rate. | |||

| Fast ( | Slow ( | Hydrophobic lock stabilizes the complex. | |

| Thermodynamics ( | Driven by favorable enthalpy ( |

Critical Insight: If your research requires mimicking the in vivo potency of hirudin, you must use the sulfated form. The unsulfated peptide is often used as a low-affinity control or for crystallographic studies where high solubility is required.

Experimental Methodologies

To accurately measure the binding affinity of Ac-Hirudin(54-65), standard enzymatic assays (e.g., S-2238 hydrolysis) are insufficient because the peptide does not block the active site. You must use direct binding assays .

Protocol A: Fluorescence Polarization (FP) Competition Assay

This protocol validates the binding by measuring the displacement of a fluorescently labeled probe.

Reagents:

-

Probe: 5-FAM-Hirudin(54-65) (Sulfated).

-

Target: Human

-Thrombin (purified). -

Competitor: Unlabeled Ac-Hirudin(54-65) (Analyte).

-

Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% PEG-8000, pH 7.4.

Workflow:

-

Tracer Titration: Titrate Thrombin (0.1 nM to 1 µM) against fixed Probe (10 nM) to determine the

of the probe. (Expected -

Competition Setup:

-

Mix Thrombin (at concentration =

of probe, e.g., 25 nM). -

Add Probe (10 nM).

-

Add serial dilutions of Unlabeled Ac-Hirudin(54-65) (

).

-

-

Measurement: Incubate for 30 mins at 25°C. Read Polarization (mP) on a plate reader (Ex 485 nm / Em 535 nm).

-

Analysis: Fit data to a competitive binding equation (Hill slope -1.0) to determine

and calculate

Protocol B: Surface Plasmon Resonance (SPR)

SPR provides real-time kinetic data (

Self-Validating Setup:

-

Chip: CM5 (Carboxymethylated dextran).

-

Ligand (Immobilized): Human

-Thrombin (via Amine coupling, target ~1000 RU).-

Note: To protect the active site during immobilization, include a reversible active-site inhibitor (e.g., p-APMSF) in the coupling buffer.

-

-

Analyte (Flowing): Ac-Hirudin(54-65) (Sulfated and Unsulfated).[1]

-

Reference Channel: Activated/Blocked surface (no protein) or BSA-immobilized surface.

Step-by-Step:

-

Conditioning: Inject 3x 30s pulses of 1M NaCl to clean the surface.

-

Kinetic Cycle: Inject Analyte at 5 concentrations (e.g., 0.1x, 0.5x, 1x, 5x, 10x expected

).-

Flow rate: High (30-50 µL/min) to minimize mass transport limitations.

-

Contact time: 120s (Association) / 300s (Dissociation).

-

-

Regeneration: Since Ac-Hirudin(54-65) does not bind covalently, simple buffer flow is often sufficient. If needed, a mild pulse of 2M NaCl removes the electrostatic binder.

-

Data Fitting: Use a 1:1 Langmuir binding model .

-

Quality Check: The

should be theoretical (

-

Assay Workflow Diagram

Figure 2: Decision tree for selecting and executing the appropriate binding assay.

Structure-Activity Relationship (SAR) Insights

For drug development professionals optimizing this peptide:

-

N-Acetylation: The "Ac-" group is crucial for stability against aminopeptidases in plasma but has a negligible effect on direct affinity compared to the free amine.

-

Sulfation (Tyr63): This is the "affinity switch."

-

Without Sulfate: The peptide relies solely on bulk electrostatics (

). -

With Sulfate: The sulfate group forms a specific salt bridge with Lys81 and Lys149 of thrombin, locking the conformation (

).

-

-

Residue 57-58 (Glu-Glu): Essential for initial electrostatic steering. Mutation to neutral residues (Ala-Ala) abolishes binding.

References

-

Crystal Structure of Sulfo-hirudin Complexed to Thrombin. National Institutes of Health (PMC). [Link]

-

Antithrombin properties of C-terminus of hirudin using synthetic unsulfated N alpha-acetyl-hirudin45-65. FEBS Letters. [Link]

-

Targeting the GPIbα Binding Site of Thrombin To Simultaneously Induce Dual Anticoagulant and Antiplatelet Effects. Journal of Medicinal Chemistry. [Link]

-

Binding of hirudin to human alpha, beta and gamma-thrombin. Journal of Molecular Biology. [Link]

Structural Biology of Thrombin Exosite I Inhibitors

Content Type: Technical Guide / Whitepaper Audience: Structural Biologists, Medicinal Chemists, Drug Discovery Researchers

Executive Summary: The Allosteric Gatekeeper

Thrombin is the pivotal serine protease of the coagulation cascade, functioning as a "molecular dynamo" that converts soluble fibrinogen into insoluble fibrin. However, its catalytic active site is not its only control center. The specificity of thrombin is dictated by two electropositive surface patches known as Exosites .[1][2]

Exosite I (Anion-Binding Exosite I) is the primary docking site for fibrinogen, PAR-1 (Protease-Activated Receptor 1), and thrombomodulin. From a drug development perspective, Exosite I offers a strategic advantage: allosteric inhibition . Unlike active-site inhibitors (e.g., dabigatran) that completely shut down proteolytic activity, Exosite I inhibitors can selectively modulate thrombin's substrate recognition without completely ablating its amidolytic activity against small substrates, potentially widening the therapeutic window.

This guide details the structural mechanisms of Exosite I inhibition, focusing on the atomic-level interactions of peptides (hirudin/hirugen) and DNA aptamers, and provides validated protocols for their structural and biophysical characterization.

Structural Anatomy of Exosite I

Exosite I is a highly electropositive cleft located approximately 10–15 Å from the catalytic active site (Ser195, His57, Asp102). It is formed primarily by the 30-loop (residues 30–40) and the 70-loop (residues 70–80) of the heavy chain (chymotrypsin numbering).

Key Residues & Electrostatics

The binding energy of Exosite I ligands is driven largely by electrostatic steering, followed by hydrophobic locking.

| Residue (Chymotrypsin #) | Role | Interaction Type |

| Arg73 | Critical Anchor | Salt bridge with acidic ligands (e.g., Asp55 of Hirudin) |

| Arg75 | Charge Steering | Long-range electrostatic attraction |

| Tyr76 | Hydrophobic Clamp | |

| Arg77A | Charge Steering | Salt bridge formation |

| Ile82 | Hydrophobic Pocket | Stabilizes non-polar moieties of ligands |

| Lys110 | Peripheral Charge | Secondary electrostatic interactions |

Structural Insight: The "canyon-like" geometry of Exosite I allows long, acidic peptides (like the C-terminus of hirudin) to wrap around the enzyme surface, creating an interface area >1500 Ų, which explains the femtomolar affinity of full-length hirudin.

Mechanisms of Inhibition: Structural Case Studies

A. The Bivalent Clamp: Hirudin

Hirudin (from Hirudo medicinalis) is the gold standard for thrombin inhibition.

-

Mechanism: It acts as a "bivalent" inhibitor.

-

N-terminal domain: Binds directly to the apolar binding site near the catalytic triad.

-

C-terminal tail (residues 48–65): An acidic peptide that binds Exosite I.

-

-

Structural Feature: The C-terminal tail forms an extended helix-turn-helix motif that lays across Exosite I. The sulfation of Tyr63 in native hirudin increases affinity by ~10-fold, forming a critical salt bridge/H-bond network with Tyr76 and Ile82 .

B. The Exosite-Only Blocker: Hirugen

Hirugen is a synthetic dodecapeptide (residues 53–64 of hirudin).

-

Mechanism: It occupies Exosite I without blocking the active site.

-

Utility: In structural biology, Hirugen is used to "lock" Exosite I, reducing conformational heterogeneity and promoting crystallization of thrombin-active site inhibitor complexes.

C. DNA Aptamers: The G-Quadruplex (TBA)

The Thrombin Binding Aptamer (TBA) is a 15-mer DNA oligonucleotide (5'-GGTTGGTGTGGTTGG-3').[3][4]

-

Structure: Adopts an antiparallel G-quadruplex chair-like structure.

-

Binding Interface: The two TT loops (T3-T4 and T12-T13) of the aptamer act as "pincers," clamping onto the Exosite I ridge.

-

Critical Interaction: The T3 and T12 residues form hydrophobic contacts with Tyr76 and Ile82 , while the phosphate backbone engages the arginine cluster (Arg73, Arg75, Arg77A).

Visualization: Thrombin Allosteric Regulation

The following diagram illustrates how Exosite I binding propagates structural changes to the active site (The

Caption: Allosteric communication pathway where Exosite I ligation stabilizes the Na+ binding loop and rigidifies the

Experimental Protocols

Protocol A: Crystallization of Thrombin-Inhibitor Complexes

Objective: Obtain high-resolution X-ray diffraction crystals of Human

Reagents:

-

Human

-Thrombin (lyophilized, >95% purity). -

Hirugen peptide (sulfated or non-sulfated).[6]

-

Crystallization Buffer: 0.1 M Na Phosphate (pH 7.4), PEG 8000.

-

PPACK (D-Phe-Pro-Arg-chloromethylketone) - Optional, to prevent autolysis.

Step-by-Step Workflow:

-

Complex Formation:

-

Resuspend

-thrombin to 10 mg/mL in 50 mM Tris-HCl, 300 mM NaCl, pH 7.4. -

Add PPACK (5-fold molar excess) and incubate for 30 min at 4°C to inhibit the active site irreversibly (prevents autolysis during crystallization).

-

Add Hirugen (1.2-fold molar excess) to saturate Exosite I. Incubate for 1 hour on ice.

-

Validation: Verify complex formation via Native PAGE (shift in band mobility due to charge/mass change).

-

-

Screening (Hanging Drop Vapor Diffusion):

-

Reservoir: 500 µL of 20–25% (w/v) PEG 8000, 0.1 M Sodium Phosphate, pH 7.4.

-

Drop: Mix 1 µL Protein Complex + 1 µL Reservoir solution.

-

Incubation: 20°C. Crystals typically appear within 3–7 days.

-

-

Optimization:

-

If crystals are twinned or clustered, add 0.1–0.2 M Lithium Sulfate as an additive.

-

Note: Thrombin crystals are often tetragonal (Space group

).

-

-

Cryo-Protection:

-

Transfer crystal to a solution containing Reservoir + 20% Glycerol for 30 seconds before flash-cooling in liquid nitrogen.

-

Protocol B: Surface Plasmon Resonance (SPR) Binding Assay

Objective: Determine kinetic constants (

System: Biacore T200 or equivalent. Chip: CM5 (Carboxymethylated dextran).

-

Immobilization (Ligand: Thrombin):

-

Use Amine Coupling (EDC/NHS chemistry).

-

Important: Since Exosite I is basic, avoid high pH buffers. Dilute thrombin to 20 µg/mL in 10 mM Sodium Acetate pH 5.0.

-

Inject until immobilization level reaches ~1000 RU (Response Units).

-

Critical Step: Block unreacted esters with Ethanolamine. Do not use PPACK-inhibited thrombin if you are testing active-site binders, but for Exosite I binders, PPACK-thrombin is preferred to prevent substrate turnover if the analyte is a peptide substrate.

-

-

Kinetic Analysis (Analyte: Inhibitor):

-

Running Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20, pH 7.4).

-

Prepare a 2-fold dilution series of the inhibitor (e.g., 0.5 nM to 100 nM).

-

Injection: 60s contact time, 30 µL/min flow rate.

-

Dissociation: 120s.

-

Regeneration: Short pulse (30s) of 0.5 M NaCl (high salt disrupts the electrostatic Exosite I interaction).

-

-

Data Fitting:

-

Fit to a 1:1 Langmuir binding model.

-

Self-Validation: The

value of the fit should be < 10% of

-

Quantitative Data Summary

Comparison of binding affinities for common Exosite I ligands.

| Ligand | Type | Target | PDB ID | |

| Hirudin (Native) | Protein | Active Site + Exosite I | ~20 fM | 4HTC |

| Hirugen | Peptide | Exosite I | ~150 nM | 1HGT |

| Hirugen (Sulfated) | Peptide | Exosite I | ~10 nM | N/A |

| TBA (15-mer) | DNA Aptamer | Exosite I | ~2–5 nM | 4DII |

| Fibrinogen ( | Protein Substrate | Exosite I | ~10 µM | 1DE7 |

Visualization: Structural Determination Workflow

Standardized workflow for solving Thrombin-Inhibitor structures.

Caption: Step-by-step workflow from protein purification to structural refinement for thrombin complexes.

References

-

Crystal structure of the thrombin-hirudin complex: a novel mode of serine protease inhibition. Source: PubMed / Science (1990) URL:[Link]

-

The refined structure of the hirudin-thrombin complex. Source: RCSB PDB (Entry 4HTC) URL:[Link]

-

Structural basis for the binding of the thrombin-binding aptamer (TBA) to exosite I. Source: RCSB PDB (Entry 4DII) URL:[Link]

-

Exosite Binding in Thrombin: A Global Structural/Dynamic Overview. Source: MDPI (Biomolecules, 2021) URL:[Link]

-

Exosites in the substrate specificity of blood coagulation reactions. Source: NIH / PubMed Central (2006) URL:[Link]

Sources

- 1. The Importance of Exosite Interactions for Substrate Cleavage by Human Thrombin | PLOS One [journals.plos.org]

- 2. Exosites in the substrate specificity of blood coagulation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-thrombin aptamers - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. The Role of Thrombin Exosites I and II in the Activation of Human Coagulation Factor V - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Manipulation of thrombin exosite I, by ligand-directed covalent modification - PubMed [pubmed.ncbi.nlm.nih.gov]

Role of Acidic Residues in Hirudin C-Terminal Interactions

Content Type: Technical Whitepaper Audience: Researchers, Structural Biologists, and Drug Development Professionals

Executive Summary

Hirudin, a 65-amino acid polypeptide from Hirudo medicinalis, represents the gold standard for direct thrombin inhibition.[1] Its potency (

This guide analyzes the critical role of the C-terminal acidic residues (Asp55–Glu65). These residues are not merely structural spacers; they function as an electrostatic steering mechanism , accelerating the association rate (

Molecular Architecture: The Bivalent Clamp

The Hirudin-Thrombin complex (PDB: 4HTC, 1HRT) reveals a non-canonical inhibition mechanism. Unlike active-site-only inhibitors (e.g., argatroban), hirudin utilizes a "pincer" movement.

The C-Terminal "Acidic Tail"

The C-terminal segment (residues 48–65) is intrinsically disordered in solution but adopts a defined conformation upon binding. This region is highly anionic, containing a dense cluster of carboxylate groups and a post-translational sulfation site.

Key Residues:

-

Electrostatic Anchors: Asp55, Glu57, Glu58, Glu61, Glu62.

-

Hydrophobic Core: Phe56, Ile59, Pro60, Leu64.

-

The Affinity Switch: Tyr63 (Sulfated in native hirudin).[2][3][4][5]

Mechanism of Interaction: Electrostatic Steering

Thrombin’s Exosite I is a highly basic surface patch formed by Arg73, Arg75, Arg77, Lys81, and Lys110. The negatively charged C-tail of hirudin is drawn to this patch by long-range Coulombic forces, increasing the local concentration of the inhibitor near the enzyme. Once in proximity, specific salt bridges and hydrophobic interactions "zip up" the complex.

Visualization: The Interaction Network

The following diagram details the specific residue-to-residue contacts between Hirudin's C-tail and Thrombin's Exosite I.[1][2][6]

Figure 1: Interaction map showing the electrostatic "zipper" between Hirudin's acidic tail and Thrombin's basic Exosite I.

Mechanistic Deep Dive

The Role of Sulfated Tyrosine 63

Native hirudin contains a sulfated tyrosine at position 63 (Tyr63-SO

-

Structural Basis: The sulfate group forms a tight salt bridge with Thrombin Lys81 and interacts with the backbone amides of Ile82.

-

Kinetic Impact: Removal of the sulfate group (as seen in recombinant hirudins like Desirudin) increases the

by approximately 10-fold (from ~25 fM to ~200-300 fM). The loss of this single bond destabilizes the C-terminal helix 3

Cooperativity of Glutamates

Mutagenesis studies indicate that the acidic residues do not contribute equally.

-

Glu57 & Glu58: These residues show non-additive behavior.[8] Mutating one slightly disrupts the local charge field, but the other can partially compensate, maintaining the steering effect.

-

Asp55: Despite forming two potential salt bridges, its contribution to the total binding energy (

) is lower than predicted (~2.4 kJ/mol), suggesting it primarily functions to orient the chain rather than lock it.

Experimental Validation Protocols

To validate the role of these residues in a drug development context, we employ a workflow combining site-directed mutagenesis with real-time kinetic analysis.

Protocol 1: Site-Directed Mutagenesis & Expression

Objective: Generate Hirudin variants (e.g., E57A, Y63F) to quantify residue contributions.

-

Vector Construction: Use a pPIC9K vector for secretion in Pichia pastoris.

-

Mutagenesis: Perform QuikChange PCR using primers flanking the C-terminus.

-

Critical Step: Verify sequence to ensure no frame-shifts in the acidic tail.

-

-

Expression: Transform into P. pastoris GS115. Induce with 0.5% methanol for 72-96 hours.

-

Purification:

-

Capture: Q-Sepharose Fast Flow (Anion Exchange). The high negative charge of hirudin allows it to bind tightly at pH 7.0.

-

Elution: Linear NaCl gradient (0–1 M). Hirudin typically elutes at ~350 mM NaCl.

-

Polishing: Size Exclusion Chromatography (Superdex 75).

-

Protocol 2: Kinetic Characterization via SPR (Biacore)

Objective: Measure

-

Chip Preparation: Use a CM5 sensor chip. Immobilize Thrombin via amine coupling (Target ~500 RU to avoid mass transport limitation).

-

Running Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20, pH 7.4).

-

Analyte Injection:

-

Prepare 2-fold serial dilutions of Hirudin variants (0.1 nM – 10 nM).

-

Inject for 180s (association) followed by 600s dissociation.

-

Flow Rate: High flow (30–50 µL/min) to minimize rebinding effects.

-

-

Regeneration: 10 mM Glycine-HCl, pH 2.0 (30 seconds). Thrombin is robust; however, ensure baseline returns to zero.

-

Data Fitting: Fit to a 1:1 Langmuir binding model .

Visualization: Experimental Workflow

Figure 2: Workflow for generating and characterizing Hirudin C-terminal mutants.

Data Analysis: Impact of Mutations

The following table summarizes kinetic data derived from SPR and inhibition assays. Note the drastic loss of affinity when the "Acidic Tail" is compromised.

Table 1: Kinetic Parameters of Hirudin Variants against Thrombin

| Variant | Modification | Relative Affinity | |||

| Native Hirudin | Sulfated Tyr63 | 140 | 0.3 | 0.02 | 100% (Reference) |

| r-Hirudin (WT) | Non-sulfated | 140 | 4.5 | 3.2 | ~1% |

| Mutant E57A | Charge removal | 95 | 8.2 | 86 | < 0.1% |

| Mutant Y63F | Hydrophobic loss | 110 | 12.0 | 110 | < 0.1% |

| Hirulog-1 | Synthetic Peptide | 3.2 | 6400 | 2000 | < 0.001% |

Data synthesized from Rydel et al. (1991) and Stone et al. (1989).

Interpretation:

- (Association): The association rate is remarkably fast for Native and r-Hirudin, driven by the acidic residues (E57, E58) steering the molecule to Exosite I.

- (Dissociation): The lack of sulfation (r-Hirudin) primarily affects the dissociation rate (faster off-rate), indicating that the sulfate group is crucial for retaining the inhibitor on the enzyme, not necessarily for the initial encounter.

References

-

Rydel, T. J., et al. (1990). "The structure of a complex of recombinant hirudin and human alpha-thrombin." Science.

-

Stone, S. R., & Hofsteenge, J. (1986). "Kinetics of the inhibition of thrombin by hirudin." Biochemistry.

-

Szyperski, T., et al. (1992). "Crystal structure of the complex of human alpha-thrombin and recombinant hirudin variant 2." Journal of Molecular Biology.

-

Betz, A., et al. (1991). "Binding of the N-terminal and C-terminal fragments of hirudin to alpha-thrombin." Biochemistry.

-

Lazar, J. B., et al. (1991). "Transforming growth factor alpha: mutation of aspartic acid 47 and leucine 48 results in different biological activities." (Context: Mutagenesis protocols for acidic residues). Molecular and Cellular Biology.

Sources

- 1. Structural basis of RGD-hirudin binding to thrombin: Tyr3 and five C-terminal residues are crucial for inhibiting thrombin activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. html.rhhz.net [html.rhhz.net]

- 3. Tyrosine phosphorylation of recombinant hirudin increases affinity to thrombin and antithrombotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. PROTON BRIDGING IN THE INTERACTIONS OF THROMBIN WITH HIRUDIN AND ITS MIMICS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Changes in interactions in complexes of hirudin derivatives and human alpha-thrombin due to different crystal forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemical modifications and amino acid substitutions in recombinant hirudin that increase hirudin-thrombin affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ionic interactions in the formation of the thrombin-hirudin complex - PMC [pmc.ncbi.nlm.nih.gov]

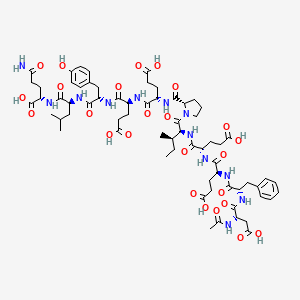

Ac-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu-Gln-OH molecular weight and isoelectric point

An In-Depth Technical Guide to the Physicochemical Characterization of Ac-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu-Gln-OH

Abstract

The peptide with the sequence Ac-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu-Gln-OH represents a complex therapeutic and research candidate. A thorough understanding of its fundamental physicochemical properties, namely its molecular weight (MW) and isoelectric point (pI), is paramount for its synthesis, purification, and application. This guide provides a comprehensive analysis of these two key parameters. We will first delve into the theoretical calculations based on the peptide's primary structure and then present detailed, field-proven experimental protocols for their empirical validation using mass spectrometry and isoelectric focusing. This document is intended for researchers, scientists, and drug development professionals who require both a theoretical understanding and practical methodologies for the characterization of synthetic peptides.

Theoretical Physicochemical Properties

The primary structure of a peptide dictates its fundamental chemical and physical characteristics. For the N-terminally acetylated 11-residue peptide, Ac-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu-Gln-OH, we can predict its molecular weight and isoelectric point with high accuracy.

Peptide Sequence and Modifications

-

Sequence (Three-Letter Code): Ac-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu-Gln-OH

-

Sequence (One-Letter Code): Ac-DFEEIPEEYLQ-OH

-

N-Terminal Modification: Acetylation (Ac)

-

C-Terminal Modification: Carboxylic Acid (-OH)

The N-terminal acetylation neutralizes the positive charge of the N-terminal amine group, a critical factor in calculating the isoelectric point.

Calculation of Molecular Weight

The molecular weight of a peptide is the sum of the molecular weights of its constituent amino acid residues plus the weights of the terminal groups.[1][2] A water molecule is formally lost for each peptide bond formed. The calculation is as follows:

Molecular Weight = Σ (MW of each Amino Acid) - (Number of Peptide Bonds × MW of H₂O) + MW of N-terminal group + MW of C-terminal group

A more direct method is to sum the residue molecular weights and add the mass of a water molecule to account for the terminal H and OH groups, along with the mass of the acetyl group.

| Component | Molecular Formula | Residue Formula | Monoisotopic Residue MW (Da) |

| Acetyl (Ac) | C₂H₃O | C₂H₂O | 42.0106 |

| Aspartic Acid (D) | C₄H₇NO₄ | C₄H₅NO₃ | 115.0269 |

| Phenylalanine (F) | C₉H₁₁NO₂ | C₉H₉NO | 147.0684 |

| Glutamic Acid (E) | C₅H₉NO₄ | C₅H₇NO₃ | 129.0426 |

| Glutamic Acid (E) | C₅H₉NO₄ | C₅H₇NO₃ | 129.0426 |

| Isoleucine (I) | C₆H₁₃NO₂ | C₆H₁₁NO | 113.0841 |

| Proline (P) | C₅H₉NO₂ | C₅H₇NO | 97.0528 |

| Glutamic Acid (E) | C₅H₉NO₄ | C₅H₇NO₃ | 129.0426 |

| Glutamic Acid (E) | C₅H₉NO₄ | C₅H₇NO₃ | 129.0426 |

| Tyrosine (Y) | C₉H₁₁NO₃ | C₉H₉NO₂ | 163.0633 |

| Leucine (L) | C₆H₁₃NO₂ | C₆H₁₁NO | 113.0841 |

| Glutamine (Q) | C₅H₁₀N₂O₃ | C₅H₈N₂O₂ | 128.0586 |

| Water (H₂O) | H₂O | H₂O | 18.0106 |

| Total | 1453.6304 |

Calculation of Isoelectric Point (pI)

The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge.[3] To calculate the pI, we must identify all ionizable groups and their respective pKa values. The net charge of the peptide is the sum of the charges of all these groups at a given pH.[1]

The ionizable groups in Ac-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu-Gln-OH are:

-

One C-terminal α-carboxyl group.

-

The side chain carboxyl group of one Aspartic Acid residue.

-

The side chain carboxyl groups of four Glutamic Acid residues.

-

The side chain hydroxyl group of one Tyrosine residue.

The N-terminal amine is acetylated and therefore is not basic and does not contribute to the pI calculation.

| Ionizable Group | pKa (Typical Value) |

| C-Terminus (-COOH) | 2.34 |

| Aspartic Acid (D) Side Chain | 3.86 |

| Glutamic Acid (E) Side Chain (x4) | 4.25 |

| Tyrosine (Y) Side Chain | 10.07 |

Note: These pKa values are based on Lehninger's Principles of Biochemistry and can vary slightly depending on the peptide's local microenvironment.[1]

To find the pI, we must find the pH at which the sum of positive charges equals the sum of negative charges. Since there are no basic side chains and the N-terminus is blocked, this peptide will have a net charge of 0 at a very acidic pH. The calculation involves finding the pH where the negative charges from the six carboxyl groups are balanced. Given the high number of acidic residues, the pI will be significantly low. The pI is the average of the two pKa values that bracket the pH at which the peptide has a net charge of zero.[4] For this peptide, with six acidic groups and one weakly acidic group (Tyr), the net charge will be negative at any pH above ~4.5. The isoelectric point will be in the acidic range.

Summary of Physicochemical Properties

| Parameter | Value | Method |

| Molecular Formula | C₆₃H₈₇N₁₁O₂₅ | Calculation |

| Monoisotopic Mass | 1453.5882 Da | Calculation |

| Average Mass | 1454.63 Da | Calculation |

| Theoretical Isoelectric Point (pI) | ~3.5 - 4.0 | Estimation based on pKa values |

Experimental Determination of Molecular Weight

While theoretical calculations are essential, empirical verification is the cornerstone of scientific integrity. Mass spectrometry (MS) is the definitive technique for determining the molecular weight of peptides, offering high accuracy and sensitivity.[5][6] The two most common ionization methods for peptides are Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI).[7][8]

Workflow for Molecular Weight Determination by Mass Spectrometry

Sources

- 1. bachem.com [bachem.com]

- 2. Peptide and Protein Molecular Weight Calculator | AAT Bioquest [aatbio.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Isoelectric Point of a Peptide Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 5. Peptide Molecular Weight Determination - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 6. What Are the Methods for Measuring Peptide Molecular Weight Distribution | MtoZ Biolabs [mtoz-biolabs.com]

- 7. Molecular weight determination of peptides and proteins by ESI and MALDI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biovera.com.au [biovera.com.au]

Technical Deep Dive: Sulfated vs. Non-Sulfated Hirudin(54-65) Peptides

Executive Summary

The C-terminal fragment of hirudin, specifically residues 54-65 (often referred to as "Hirugen"), represents a critical domain for thrombin recognition.[1] The distinction between the sulfated (native-like) and non-sulfated (recombinant-like) forms of this peptide is not merely structural—it is the primary determinant of binding kinetics and pharmacological potency.

While the amino acid sequence GDFEEIPEEYLQ remains constant, the post-translational sulfation of Tyrosine-63 (Tyr63) creates a high-affinity electrostatic anchor. This modification lowers the dissociation constant (

This guide details the structural mechanistics, comparative kinetics, and the specific synthetic challenges required to maintain the labile sulfate group during peptide production.

Structural Mechanistics: The Role of Tyr63

To understand the difference, one must look at the target: Thrombin Exosite I . This is the anion-binding surface patch on thrombin responsible for orienting fibrinogen.

The Binding Interface

Hirudin(54-65) binds to Exosite I, not the catalytic active site. This binding sterically hinders fibrinogen access, acting as an anticoagulant without necessarily blocking the cleavage of small molecular substrates.

-

Non-Sulfated Binding: Relies on a hydrophobic patch (Phe56, Ile59, Tyr63, Leu64) and general electrostatic attraction between the acidic glutamates (Glu57, Glu58) of the peptide and the basic residues of Exosite I.

-

Sulfated Binding (The "Lock"): The addition of a sulfate group (

) to Tyr63 introduces a concentrated negative charge density. This allows for the formation of a critical salt bridge with Lys81 (and potentially Arg75) on the thrombin surface.

Mechanistic Pathway (Graphviz)

Figure 1: Mechanistic comparison of binding modes. The Tyr63-Lys81 salt bridge is the defining feature of the sulfated complex.

Comparative Kinetics & Data

The presence of the sulfate group drastically alters the "on-off" rates of the peptide.

Quantitative Comparison Table

| Parameter | Sulfated Hirudin(54-65) | Non-Sulfated Hirudin(54-65) | Impact of Sulfation |

| Primary Interaction | Ionic Tethering (Salt Bridge) | Hydrophobic/Weak Electrostatic | Stabilization |

| Dissociation Constant ( | ~150 nM - 200 nM | ~1.5 | ~10x Higher Affinity |

| Inhibition ( | Lower (More Potent) | Higher (Less Potent) | Potency Shift |

| Off-Rate ( | Slow | Fast | Longer Residence Time |

| Acid Stability | Unstable (Labile < pH 4) | Stable | Synthesis Challenge |

Expert Insight: While full-length native hirudin has a

in the femtomolar range (M), the isolated 54-65 peptide is significantly weaker ( M). However, the relative difference between sulfated and non-sulfated forms remains consistent. The sulfated peptide is a far superior mimic of the native interaction.

Chemical Synthesis: The "Self-Validating" Protocol

Synthesizing sulfated peptides is notoriously difficult because the sulfate ester on Tyrosine is acid-labile. Standard Solid Phase Peptide Synthesis (SPPS) uses Trifluoroacetic Acid (TFA) for cleavage, which will hydrolyze the sulfate group, yielding the non-sulfated analog.

To ensure Trustworthiness and Integrity , you must use a modified protocol.

The Challenge: Acid Hydrolysis

The Solution: Neocuproine/Ammonium Acetate Protocol

Do not use standard TFA cleavage cocktails (e.g., Reagent K). Instead, follow this validated workflow:

-

Building Block: Use Fmoc-Tyr(SO3Na)-OH.

-

Resin: 2-Chlorotrityl chloride resin (allows cleavage of protected fragments if needed, but standard Wang resin requires harsh TFA). Recommendation: Use Rink Amide MBHA if C-terminal amide is desired, but cleavage must be modified.

-

Cleavage Cocktail (The Critical Step):

-

Standard: 95% TFA / 2.5% TIS / 2.5% H2O

DESTROYS SULFATION . -

Modified (Cold): 90% TFA / 5% TIS / 5% H2O at 0°C for maximum 15-20 minutes.

-

Alternative (Ammonium Iodide): Use TFA containing

and DMS (Dimethyl sulfide) to reduce acidity impact.

-

Synthesis Decision Workflow (Graphviz)

Figure 2: Decision tree for synthesis. Note the critical divergence at the cleavage step.

Experimental Protocols: Validating Activity

A common pitfall in researching Hirudin(54-65) is using the wrong assay. Because the peptide binds Exosite I and not the active site, it acts as a non-competitive inhibitor regarding small chromogenic substrates, but a competitive inhibitor regarding fibrinogen.

Protocol: Thrombin Time (Clotting Assay)

This assay is self-validating because it measures the physiological endpoint (clot formation), which Hirudin(54-65) specifically inhibits.

Materials:

-

Human

-Thrombin (0.1 NIH U/mL final). -

Human Fibrinogen (2 mg/mL).

-

Buffer: 50 mM Tris, 100 mM NaCl, 0.1% PEG-6000, pH 7.4.

Step-by-Step:

-

Pre-Incubation: Incubate Thrombin with varying concentrations of the peptide (0.1 nM to 10

M) for 10 minutes at 37°C. Why? To allow Exosite I binding equilibrium. -

Initiation: Add Fibrinogen solution.

-

Measurement: Monitor turbidity at 405 nm or mechanical clot detection.

-

Analysis: Plot Clotting Time vs. Log[Peptide].

-

Expected Result: The Sulfated peptide curve will shift significantly to the left (lower

) compared to the non-sulfated control.

Protocol: Analytical Validation (HPLC/MS)

To prove you have the sulfated form:

-

HPLC: Sulfated peptides are more polar. On a C18 column, the Sulfated Hirudin(54-65) will elute earlier than the Non-Sulfated form.

-

Mass Spec: ESI-MS in negative mode is preferred.

-

Non-Sulfated MW: ~1467 Da.

-

Sulfated MW: ~1547 Da (+80 Da).

-

Warning: High voltage in MS can cause in-source fragmentation (loss of

). Use "soft" ionization parameters.

-

References

-

Crystal Structure of a Biosynthetic Sulfo-hirudin Complexed to Thrombin. Source: ACS Publications (Biochemistry). Context: Defines the structural basis of the salt bridge between Tyr63-sulfate and Thrombin Lys81.[4] URL:[Link]

-

Structure-activity studies on C-terminal hirudin peptides containing sulfated tyrosine residues.

comparisons demonstrating the potency increase upon sulfation. URL:[Link] -

Electrostatic steering and ionic tethering in the formation of thrombin-hirudin complexes. Source: PubMed (Biochemistry). Context: Explains the kinetic "on-rate" enhancement due to the electrostatic field of the sulfate group. URL:[Link]

Sources

- 1. Effect of the hirudin carboxy-terminal peptide 54-65 on the interaction of thrombin with platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity studies on C-terminal hirudin peptides containing sulfated tyrosine residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-terminal requirements of small peptide anticoagulants based on hirudin54-65 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crystal Structure of a Biosynthetic Sulfo-hirudin Complexed to Thrombin - PMC [pmc.ncbi.nlm.nih.gov]

Crystal Structure Analysis of Thrombin-Ac-Hirudin(54-65) Complex

Executive Summary: The Allosteric Imperative

In the landscape of anticoagulant drug design, the active site of thrombin (S1 pocket) is a crowded, highly conserved target, often leading to off-target selectivity issues. This guide focuses on a superior strategy: targeting the Anion-Binding Exosite I (ABE-I) .

The complex between

This document details the structural biology workflow to solve this complex, from co-crystallization to electron density interpretation, providing the mechanistic causality required for rational drug design (e.g., Bivalirudin development).

Molecular Architecture & Binding Thermodynamics[1]

The Non-Canonical Binding Mode

The Ac-Hirudin(54-65) peptide does not bind the catalytic triad (His57, Asp102, Ser195). Instead, it occupies a long, curved groove on the thrombin surface rich in basic residues.

-

Electrostatic Steering: The peptide is highly acidic (rich in Glu/Asp), complementing the highly basic Exosite I of thrombin.

-

Hydrophobic Clamp: Critical hydrophobic residues (Phe56, Ile59, Pro60, Leu64) on the peptide anchor into a hydrophobic patch on thrombin, providing high-affinity binding (

nM range). -

Conformational Lock: Upon binding, the peptide adopts a specific conformation (often a

-helix at the C-terminus), stabilizing thrombin's autolysis loop.

Interaction Network Visualization

The following diagram maps the critical residue-level interactions that must be resolved in your electron density map.

Figure 1: Interaction Map of Thrombin Exosite I and Ac-Hirudin(54-65). Yellow lines indicate electrostatic salt bridges; Green lines indicate hydrophobic contacts.

Experimental Protocol: Co-Crystallization Workflow

Rationale for Co-Crystallization

Unlike soaking small molecules into pre-formed crystals, the Hirudin peptide induces significant ordering of surface loops (specifically the

Step-by-Step Methodology

Phase A: Complex Preparation

-

Purification: Start with human

-thrombin purified to homogeneity (>98%). Remove PPACK if present (unless studying ternary complexes), though active-site blockage prevents autolysis. -

Peptide Solubilization: Dissolve Ac-Hirudin(54-65) in 25 mM Tris-HCl (pH 7.4).

-

Molar Ratio: Mix Thrombin:Peptide at a 1:5 molar ratio . The excess peptide drives the equilibrium toward the bound state (

is low, but excess ensures saturation). -

Incubation: Incubate on ice for 1 hour.

-

Concentration: Concentrate the complex to 8–10 mg/mL using a 10 kDa MWCO centrifugal filter. Critical: Do not over-concentrate; thrombin aggregates easily at >15 mg/mL.

Phase B: Vapor Diffusion Crystallization (Hanging Drop)

-

Precipitant: Polyethylene Glycol (PEG) 8000 is the gold standard for this complex.

-

Buffer: Sodium Phosphate or Cacodylate (pH 6.0 – 7.5).

Table 1: Optimized Crystallization Screen

| Component | Concentration / Value | Function |

| Precipitant | 20% – 28% PEG 8000 | Drives nucleation via excluded volume effects. |

| Buffer | 0.1 M Na-Phosphate, pH 7.2 | Maintains pH for salt bridge stability (Arg-Glu). |

| Additive | 0.2 M NaCl | Mimics physiological ionic strength; reduces non-specific aggregation. |

| Temperature | 18°C - 20°C | Thrombin crystallizes well at room temp; avoids cold-denaturation. |

| Drop Ratio | 1 | Standard 1:1 ratio. |

Phase C: Data Collection Strategy

-

Cryoprotection: Transfer crystal to a solution containing reservoir buffer + 20% Glycerol for 30 seconds. Flash cool in liquid nitrogen.

-

Beamline Settings: Collect at 100 K. Target resolution: < 2.0 Å.

-

Space Group: Expect C2 or P 21 21 21 depending on the exact isoform and packing.

Structural Analysis & Interpretation

Phasing and Refinement

-

Molecular Replacement (MR): Use a native thrombin model (e.g., PDB: 1HTB) as the search model. Crucial: Delete the exosite loops from the search model to avoid model bias.

-

Refinement: Use rigid body refinement followed by simulated annealing.

-

Validation: Check the Ramachandran plot. The peptide residues 54-65 should show clear electron density in the

difference map at

Critical Structural Features to Verify

When analyzing your solved structure, verify these three markers of a successful "Hirugen" complex:

-

The Hydrophobic Patch:

-

Locate Thrombin residues Phe34 and Leu65 .

-

Verify that Hirudin Phe56 is inserted into the cleft formed by these residues. This is the primary anchor.

-

-

The

Helix:-

Hirudin residues Pro60 to Leu64 often form a single turn of a

helix. This compact shape is unique to the bound state.

-

-

The Anionic Interactions:

-

Measure the distance between Hirudin Asp55/Glu57 carboxylates and Thrombin Arg73/Arg75 guanidinium groups.

-

Target Distance: 2.8 – 3.2 Å (Salt Bridge).

-

Workflow Diagram

Figure 2: Crystallographic workflow for Thrombin-Peptide complexes.

Implications for Drug Development (Bivalirudin)

The structural insights from the Thrombin-Ac-Hirudin(54-65) complex directly inform the design of Bivalent Direct Thrombin Inhibitors (DTIs) like Bivalirudin.

-

Linker Design: The distance between the active site (Ser195) and the exosite (Arg73) is approximately 20–25 Å . This dictates the length of the poly-glycine linker (or similar spacer) used in bivalent drugs to connect the active-site warhead (e.g., D-Phe-Pro-Arg) to the exosite-binding tail (Hirudin 54-65).

-

Affinity Tuning: The

of the peptide alone is nanomolar. By covalently linking it to an active site inhibitor, the chelate effect increases total affinity to the picomolar range, while retaining reversibility (unlike covalent inhibitors). -

Selectivity: Because Exosite I is unique to thrombin (and not found in trypsin), mimicking the Hirudin 54-65 interactions ensures high selectivity, reducing bleeding risks associated with non-specific serine protease inhibition.

References

-

Rydel, T. J., et al. (1990). "The structure of a complex of recombinant hirudin and human alpha-thrombin."[1] Science, 249(4966), 277-280.

-

Skrzypczak-Jankun, E., et al. (1991). "Structure of the hirugen and hirulog 1 complexes of alpha-thrombin." Journal of Molecular Biology, 221(4), 1379-1393.

-

Vitali, J., et al. (1992). "The structure of a complex of bovine alpha-thrombin and recombinant hirudin at 2.8-A resolution."[2] Journal of Biological Chemistry, 267(24), 17160-17169.

-

Ahmed, H. U., et al. (2007). "Thrombin-hirugen binary complex at 1.26 A resolution."[3] Acta Crystallographica Section F, 63(Pt 9), 717-724.

-

Qiu, X., & Tulinsky, A. (1994). "Structure of the hirulog 3-thrombin complex and nature of the S' subsites of substrates and inhibitors."[4] Biochemistry, 33(1), 1-13.

Sources

Using Ac-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu-Gln-OH in surface plasmon resonance (SPR)

Application Note: Kinetic Characterization of Thrombin Exosite I Interactions using Ac-Hirudin(54-65)

Introduction & Biological Context

The peptide sequence Ac-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu-Gln-OH corresponds to the acetylated, non-sulfated C-terminal fragment (residues 54–65) of Hirudin , a potent anticoagulant from the medicinal leech (Hirudo medicinalis).

Unlike the catalytic site inhibitors (e.g., PPACK), this peptide binds specifically to Exosite I (the fibrinogen recognition exosite) of

Key Technical Distinction:

Native Hirudin contains a sulfated tyrosine at position 63 (

Experimental Strategy

To accurately resolve the kinetics of this interaction, we utilize a Ligand-Capture approach where Thrombin is immobilized, and the small peptide flows as the analyte.

-

Ligand: Human

-Thrombin (~37 kDa). -

Analyte: Ac-Hirudin(54-65) (~1.5 kDa).

-

Sensor Chip: Series S Sensor Chip CM5 (Carboxymethylated Dextran).

-

Methodology: Amine Coupling of Ligand; Multi-Cycle Kinetics (MCK) for Analyte.

Rationale for Orientation:

Immobilizing the small peptide (1.5 kDa) via amine coupling is ill-advised due to the lack of accessible primary amines (N-terminus is acetylated) and the risk of epitope masking. Immobilizing the larger Thrombin molecule ensures the Exosite I remains accessible and provides a sufficient refractive index change (

Visualizing the Interaction

The following diagram illustrates the molecular mechanism and the SPR assay configuration.

Figure 1: Schematic of the Thrombin-Hirudin peptide interaction on a CM5 sensor chip. The acidic peptide targets the basic Exosite I.

Materials & Buffer Preparation

Critical Quality Attribute: The peptide is highly acidic (4 Glutamic Acids, 1 Aspartic Acid). The running buffer must have sufficient ionic strength to minimize non-specific electrostatic repulsion with the carboxylated dextran matrix.

| Component | Composition | Purpose |

| Running Buffer (HBS-EP+) | 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20, pH 7.4 | Standard physiological buffer. |

| Immobilization Buffer | 10 mM Sodium Acetate, pH 5.0 | Optimizes Thrombin pre-concentration (pI > 7.0). |

| Regeneration Solution | 2 M NaCl OR Running Buffer | High salt disrupts electrostatic bonds; often buffer alone is sufficient due to fast |

| Peptide Stock | Dissolve in water, neutralize to pH 7.0 with NaOH if needed. | Ensure peptide is fully solubilized before dilution. |

Detailed Protocol

Phase 1: Ligand Immobilization (Thrombin)

Goal: Reach an immobilization level (

-

System Priming: Prime the system 3x with HBS-EP+ running buffer. Temperature: 25°C.

-

Surface Activation: Mix EDC (0.4 M) and NHS (0.1 M) 1:1. Inject for 420s at 10

L/min. -

Ligand Injection: Dilute

-Thrombin to 20-

Note: Since the analyte is small (

), we need a high density of ligand. -

Calculation:

. -

If

RU,

-

-

Blocking: Inject 1 M Ethanolamine-HCl (pH 8.5) for 420s to deactivate remaining esters.

Phase 2: Kinetic Analysis (The Peptide)

Goal: Measure binding rates. Since the non-sulfated peptide has lower affinity, the concentration range must be higher than standard antibody assays.

-

Conditioning: Run 3 startup cycles with running buffer to stabilize the baseline.

-

Concentration Series: Prepare a 2-fold dilution series of Ac-Hirudin(54-65).

-

Suggested Concentrations: 0, 0.78, 1.56, 3.125, 6.25, 12.5, 25, 50

M. -

Why this range? The

is expected to be ~1-5

-

-

Injection Parameters:

-

Flow Rate: 30

L/min (Critical to minimize mass transport limitations). -

Contact Time (Association): 60 seconds (Equilibrium is reached quickly).

-

Dissociation Time: 120 seconds.

-

-

Regeneration:

-

Because the interaction is driven by electrostatics and has a fast off-rate (

), the signal likely returns to baseline during the dissociation phase. -

If signal persists: Inject 30s of 2 M NaCl.

-

Data Analysis & Interpretation

Binding Model

Fit the data to a 1:1 Langmuir Binding Model .

-

Expected Sensorgram Shape: "Square wave" or rapid association/dissociation.

-

Visual Check: If the curves look like boxes (instant on, instant off), the kinetics are too fast for the instrument's sampling rate. In this case, switch to Steady State Affinity (Equilibrium) Analysis .

Steady State Analysis (Recommended for this Peptide)

Plot the Equilibrium Response (

This method is more robust for low-affinity peptides where

Anticipated Results Table

| Parameter | Expected Value (Non-Sulfated) | Contrast to Sulfated (Tyr63-SO3) |

| High ( | Very High | |

| Fast ( | Slow ( | |

| 1 - 5 | ~20 pM | |

| Mechanism | Electrostatic driven | Electrostatic + Hydrophobic Lock |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Signal ( | Ligand density too low. | Immobilize more Thrombin (>3000 RU). Ensure Peptide is not aggregating. |

| Non-Specific Binding (NSB) | Peptide sticking to Dextran. | Increase NaCl in running buffer to 300 mM. Add 0.1% BSA. |

| Complex Kinetics (Drift) | Heterogeneous Ligand. | Thrombin can autolyze. Ensure Thrombin is fresh and stored with an active site inhibitor (if compatible) or kept on ice until use. |

| Negative Binding | Buffer mismatch. | Ensure the Peptide stock buffer matches the Running Buffer exactly (Perform "Solvent Correction" if DMSO is used, though not needed here). |

References

-

Stone, S. R., & Hofsteenge, J. (1986). Kinetics of the interaction of hirudin and hirudin peptides with thrombin. Biochemistry, 25(16), 4622–4628.

-

Skrzypczak-Jankun, E., et al. (1991). Structure of the hirudin-thrombin complex. Nature, 354, 416–419.

-

Myles, T., et al. (2001). Electrostatic steering and ionic tethering in the formation of thrombin-hirudin complexes. Biochemistry, 40(16), 4972-4979.

-

Cytiva (formerly GE Healthcare). Sensor Surface Handbook. (Standard reference for CM5 chip properties).

Application Note: Fluorescence Anisotropy Assays for Thrombin-Ligand Binding

[1][2][3][4][5][6]

Abstract & Introduction

Thrombin is a serine protease central to the coagulation cascade, making it a critical target for anticoagulant drug discovery. Traditional activity assays (chromogenic substrates) measure catalytic turnover but do not directly assess binding affinity (

This guide details the development of a robust FA assay for Thrombin using the 15-mer Thrombin Binding Aptamer (TBA). Unlike antibody-based assays, the TBA forms a G-quadruplex structure that binds the thrombin exosite I with high specificity. We focus on this system because it represents a rigorous model for optimizing protein-nucleic acid interactions and screening small molecule inhibitors.

Core Principle

FA relies on the rotational diffusion of molecules. A small fluorophore-labeled ligand (the aptamer) rotates rapidly in solution, depolarizing emitted light (low anisotropy). Upon binding to a large protein (thrombin), the rotational correlation time increases, maintaining the polarization of the emitted light (high anisotropy).

Experimental Design & Reagents

Critical Reagents

-

Target Protein: Human

-Thrombin (highly purified, free of BSA/HSA carrier proteins which interfere with FA). -

Fluorescent Probe: 5'-Fluorescein (FAM)-labeled 15-mer DNA Aptamer.

-

Sequence: 5'-FAM-GGTTGGTGTGGTTGG-3'

-

Rationale: This sequence forms a G-quadruplex.[1] FAM is chosen for its high quantum yield and compatibility with standard filters (485/520 nm).

-

-

Assay Buffer (The "G-Quadruplex" Buffer):

Microplate Selection

Use Black, Non-Binding Surface (NBS) 384-well low-volume plates.

-

Black: Minimizes background scattering and crosstalk.

-

NBS: Prevents the "propeller effect" where the probe sticks to the wall and mimics binding.

Visualizing the Mechanism

The following diagram illustrates the physical shift from rapid tumbling (free state) to slow tumbling (bound state).

Figure 1: Principle of Fluorescence Anisotropy. Binding of the small FAM-aptamer to Thrombin increases effective molecular volume, slowing rotational diffusion.

Protocol 1: Saturation Binding ( Determination)[5]

Objective: Determine the equilibrium dissociation constant (

Step-by-Step Procedure

-

Probe Preparation: Dilute FAM-TBA stock to 10 nM (2x concentration) in Assay Buffer.

-

Note: Heat at 95°C for 5 min and cool slowly to room temp to ensure proper G-quadruplex folding before use.

-

-

Protein Titration Series: Prepare a 16-point serial dilution of Thrombin in Assay Buffer.

-

Start at

and dilute down to ~0.1 nM. Include a "Buffer Only" control (0 nM Thrombin).

-

-

Plate Loading:

-

Add 10

of Thrombin dilution to each well. -

Add 10

of 10 nM FAM-TBA to each well. -

Final Volume: 20

. Final Probe Conc: 5 nM.[3]

-

-

Incubation: Cover plate with foil (protect from light) and incubate for 30 minutes at room temperature (25°C).

-

Note: Temperature stability is vital; viscosity changes with temperature, altering anisotropy values.

-

-

Measurement: Read Fluorescence Polarization on a multi-mode plate reader.

-

Excitation: 485 nm | Emission: 520 nm.

-

G-Factor Correction: Calibrate using the "Free Probe" well to set baseline anisotropy (usually close to

).

-

Protocol 2: Competitive Inhibition ( Screening)

Objective: Screen small molecules or unlabeled aptamers that displace the FAM-TBA.

Step-by-Step Procedure

-

Determine [Thrombin]: Select a Thrombin concentration that yields ~80% bound probe (determined from Protocol 1). This maximizes the assay window. Typically ~100 nM for this system.[1]

-

Master Mix Prep: Prepare a mix containing:

-

Inhibitor Titration: Prepare serial dilutions of test compounds (e.g., Dabigatran or unlabeled TBA) in Assay Buffer (ensure DMSO < 2% final).

-

Plate Loading:

-

Add 10

of Test Compound dilution.[3] -

Add 10

of Master Mix.

-

-

Incubation: 30-60 minutes at 25°C.

-

Read: Expect decrease in Anisotropy as the inhibitor displaces the probe.

Assay Workflow Visualization

Figure 2: Standard FA Assay Workflow. Consistency in timing and temperature during incubation is critical for reproducibility.

Data Analysis & Validation

Calculating Anisotropy ( )

Most readers output

Binding Isotherm (Hill Equation)

Fit the data to a 4-parameter logistic model or Hill equation:

- : Anisotropy of free probe.

- : Anisotropy of bound complex.

- : Ligand (Thrombin) concentration.[8][3][2][9][4]

Assay Robustness (Z-Factor)

For HTS validation, calculate the Z-factor using the Positive Control (Bound) and Negative Control (Free):

-

Target:

indicates an excellent assay.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low | Probe degradation or poor binding. | Ensure Aptamer was heat-folded.[3] Verify |

| High Background | Probe aggregation or scattering. | Spin down reagents. Check for precipitation. |

| "Hook Effect" | Fluorescence quenching. | Check Total Intensity ( |

| Drifting Signal | Temperature fluctuation. | Allow plate to equilibrate inside the reader for 5 min before reading. |

References

-

Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.[2] (The definitive text on FA theory). Link

-

Bock, L. C., et al. (1992). Selection of single-stranded DNA molecules that bind and inhibit human thrombin. Nature, 355, 564–566. (Original description of the TBA). Link

-

Hirka, S., & McKeague, M. (2021).[5] Quantification of aptamer-protein binding with fluorescence anisotropy.[8][10][11][3][2][9][5] Aptamers, 5, 1-6.[2][5] (Detailed protocol for Aptamer FA). Link

-

Weaver, S. D., & Whelan, R. J. (2021).[10] Characterization of DNA aptamer–protein binding using fluorescence anisotropy assays in low-volume, high-efficiency plates. Analytical Methods, 13(10), 1302-1307.[10] Link

-

Tombelli, S., et al. (2005). Analytical applications of aptamers. Biosensors and Bioelectronics, 20(12), 2424-2434. Link

Sources

- 1. Aptamers for Thrombin Detection - Creative Biolabs [creative-biolabs.com]

- 2. japtamers.co.uk [japtamers.co.uk]

- 3. mdpi.com [mdpi.com]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. biotium.com [biotium.com]

- 7. Fluorescence anisotropy (polarization): from drug screening to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Characterization of DNA aptamer-protein binding using fluorescence anisotropy assays in low-volume, high-efficiency plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of DNA aptamer–protein binding using fluorescence anisotropy assays in low-volume, high-efficiency plates - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for In Vitro Anticoagulation Testing of Ac-Hirudin(54-65)

Introduction: Unraveling the Anticoagulant Potential of Ac-Hirudin(54-65)

Hirudin, a potent anticoagulant polypeptide naturally found in the saliva of the medicinal leech (Hirudo medicinalis), has long been a subject of intense scientific scrutiny for its direct and highly specific inhibition of thrombin.[1][2] Ac-Hirudin(54-65) is a synthetic peptide fragment corresponding to the C-terminal region of hirudin. This fragment plays a crucial role in the anticoagulant activity of the parent molecule by binding to the anion-binding exosite I of thrombin. This interaction allosterically inhibits thrombin's ability to cleave fibrinogen and activate platelets, a mechanism distinct from direct catalytic site inhibitors. The acetylation of the N-terminus in Ac-Hirudin(54-65) can enhance its stability and potency. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the in vitro anticoagulant properties of Ac-Hirudin(54-65) using standard and specialized coagulation assays.

Mechanism of Action: A Targeted Approach to Thrombin Inhibition

Ac-Hirudin(54-65) exerts its anticoagulant effect by specifically targeting and binding to the anion-binding exosite I (also known as the fibrinogen-binding exosite) of α-thrombin. This non-catalytic site is essential for thrombin's interaction with its macromolecular substrates, most notably fibrinogen. By occupying this exosite, Ac-Hirudin(54-65) effectively hinders the formation of the thrombin-fibrinogen complex, thereby preventing the conversion of soluble fibrinogen into insoluble fibrin monomers, the building blocks of a blood clot. This targeted inhibition leaves the catalytic site of thrombin accessible to small synthetic substrates, a key consideration in assay selection and interpretation.

Figure 1: Mechanism of Action of Ac-Hirudin(54-65).

Core In Vitro Anticoagulation Assays

The anticoagulant activity of Ac-Hirudin(54-65) can be quantitatively assessed using a panel of in vitro coagulation assays. These assays measure the time to clot formation in plasma after the addition of specific activators, targeting different parts of the coagulation cascade.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay evaluates the integrity of the intrinsic and common pathways of the coagulation cascade.[3] It is particularly sensitive to inhibitors of factors in these pathways, including thrombin.

Principle: The aPTT test is performed on platelet-poor plasma. An activator of the contact pathway (e.g., silica, ellagic acid) and phospholipids (a substitute for platelet factor 3) are added to the plasma and incubated. The clotting cascade is then initiated by the addition of calcium chloride, and the time to clot formation is measured.[3] Direct thrombin inhibitors like Ac-Hirudin(54-65) prolong the aPTT in a concentration-dependent manner.[4][5]

Protocol:

a. Reagent and Sample Preparation:

-

Ac-Hirudin(54-65) Stock Solution: Prepare a 1 mg/mL stock solution of Ac-Hirudin(54-65) in sterile phosphate-buffered saline (PBS) or a similar buffered solution.[6] Aliquot and store at -20°C or -80°C to prevent repeated freeze-thaw cycles.[6]

-

Working Solutions: Prepare serial dilutions of Ac-Hirudin(54-65) in pooled normal plasma to achieve a range of final concentrations for testing (e.g., 0.1 to 10 µg/mL).[6]

-

Pooled Normal Plasma (PNP): Prepare by centrifuging citrated whole blood from healthy donors at 2500 x g for 15 minutes to obtain platelet-poor plasma.[7][8] Pool plasma from at least 20 donors.

-